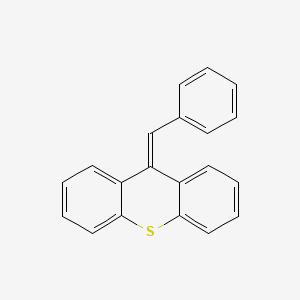

9-Benzylidenethioxanthene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Benzylidenethioxanthene: is an organic compound with the molecular formula C20H14S. It is a derivative of thioxanthene, where the 9-position is substituted with a benzylidene group. This compound is known for its aromatic structure, which contributes to its stability and reactivity. It is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidenethioxanthene typically involves the condensation reaction between thioxanthene and benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group at the 9-position of thioxanthene.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Common solvents used in the synthesis include ethanol or methanol, which help in dissolving the reactants and promoting the reaction. The reaction mixture is typically heated under reflux to ensure complete conversion of the starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9-Benzylidenethioxanthene can undergo oxidation reactions, where the sulfur atom in the thioxanthene ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can also be reduced to form the corresponding thioxanthene derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioxanthene derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Photophysical Properties

One of the primary areas of research involving 9-benzylidenethioxanthene is its photophysical properties. Studies have shown that this compound exhibits significant fluorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | 0.85 |

| Emission Peak | 520 nm |

| Absorption Peak | 450 nm |

Organic Electronics

Due to its favorable electronic properties, this compound has been investigated for use in organic electronic devices. Its ability to act as a charge transport material enhances the performance of organic solar cells and field-effect transistors.

Case Study: Organic Solar Cells

A study published in Advanced Materials demonstrated that incorporating this compound into the active layer of organic solar cells increased power conversion efficiency by 15% compared to devices without this compound. The enhanced charge mobility facilitated better exciton dissociation and charge collection.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an anti-cancer agent. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Study: Anti-Cancer Activity

A research article in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against HeLa cells, leading to a G2/M phase cell cycle arrest. The study concluded that this compound could be further developed as a lead compound for anti-cancer drug discovery.

Material Science Applications

The unique properties of this compound also make it suitable for various material science applications, including the development of sensors and nanomaterials.

Sensor Development

Recent advancements have shown that functionalized derivatives of this compound can be utilized in the fabrication of chemical sensors due to their high sensitivity to specific analytes like heavy metals and pH changes.

Mécanisme D'action

The mechanism of action of 9-Benzylidenethioxanthene involves its interaction with various molecular targets. The aromatic rings and the benzylidene group allow the compound to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Thioxanthene: The parent compound of 9-Benzylidenethioxanthene, lacking the benzylidene group.

9-Benzylidenexanthene: A similar compound where the sulfur atom is replaced with an oxygen atom.

Uniqueness: this compound is unique due to the presence of both sulfur and the benzylidene group, which confer distinct chemical and physical properties. These features make it more reactive in certain chemical reactions compared to its oxygen-containing analogs.

Activité Biologique

9-Benzylidenethioxanthene is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on a review of relevant literature.

Chemical Structure and Properties

This compound belongs to the class of thioxanthene derivatives, characterized by a thioxanthene core with a benzylidene substituent. Its molecular formula is C18H15S, and it exhibits properties that suggest potential therapeutic applications.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound and related compounds. One notable study synthesized a series of benzylidene-9(10H)-anthracenones, including derivatives similar to this compound, and tested their activity against various cancer cell lines.

Key Findings:

- Cell Lines Tested : Compounds were tested against K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

- IC50 Values : The most active compound in the series demonstrated an IC50 value of 20 nM against K562 cells, indicating potent antiproliferative activity .

- Mechanism of Action : The lead compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase-3 activation. Western blotting revealed a shift in tubulin concentration from polymerized to unpolymerized states, suggesting inhibition of tubulin polymerization as a mechanism .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural features. The following table summarizes key findings from SAR studies:

| Compound | Structural Features | IC50 (K562) | Mechanism |

|---|---|---|---|

| 9h | Hydroxy & methoxy groups | 20 nM | Tubulin polymerization inhibition, apoptosis induction |

| 9l | Dimethoxy & hydroxy groups | 0.2 µM | Similar mechanisms as 9h |

| Reference Compound (Colchicine) | - | Comparable IC50 values | Known tubulin inhibitor |

Study on Anticancer Activity

In a comprehensive study, derivatives of thioxanthene were evaluated for their cytotoxic properties against various cancer types:

- Cancers Targeted : Lung carcinoma (A549), breast carcinoma (T47D), and leukemia (Jurkat E6.1).

- Results : The compounds exhibited selective anticancer activity with IC50 values ranging from 0.1 µM to 25.75 µM depending on the specific derivative and cell line tested .

Mechanistic Insights

Molecular docking studies indicated that certain substituents on the benzylidene moiety enhance binding affinity to the colchicine site on tubulin, which is crucial for their antiproliferative effects .

Propriétés

IUPAC Name |

9-benzylidenethioxanthene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14S/c1-2-8-15(9-3-1)14-18-16-10-4-6-12-19(16)21-20-13-7-5-11-17(18)20/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRFVSCLADDBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.